molecular formula C17H16O2 B12610867 1-(4-Benzoylphenyl)butan-1-one CAS No. 917567-33-0

1-(4-Benzoylphenyl)butan-1-one

Cat. No.: B12610867
CAS No.: 917567-33-0
M. Wt: 252.31 g/mol
InChI Key: BDVLFIOZDCCDSW-UHFFFAOYSA-N
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Description

1-(4-Benzoylphenyl)butan-1-one is an organic compound with the molecular formula C17H16O2 It is characterized by a benzoyl group attached to a phenyl ring, which is further connected to a butanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzoylphenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with butanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzoylphenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoyl group can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-(4-Benzoylphenyl)butan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It finds applications in the production of specialty chemicals and as a photoinitiator in UV-curing processes.

Mechanism of Action

The mechanism of action of 1-(4-Benzoylphenyl)butan-1-one involves its interaction with specific molecular targets. For instance, as a photoinitiator, it absorbs UV light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The benzoyl group plays a crucial role in its reactivity, facilitating the formation of radicals upon exposure to light.

Comparison with Similar Compounds

1-(4-Benzoylphenyl)butan-1-one can be compared with other similar compounds such as:

    Benzophenone: Similar in structure but lacks the butanone chain, making it less versatile in certain reactions.

    Acetophenone: Contains a phenyl group attached to a ketone but lacks the benzoyl group, resulting in different reactivity and applications.

    4-Phenylbutan-2-one: Similar but with different positioning of the functional groups, leading to variations in chemical behavior.

The uniqueness of this compound lies in its combination of the benzoyl and butanone groups, which imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

917567-33-0

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-(4-benzoylphenyl)butan-1-one

InChI

InChI=1S/C17H16O2/c1-2-6-16(18)13-9-11-15(12-10-13)17(19)14-7-4-3-5-8-14/h3-5,7-12H,2,6H2,1H3

InChI Key

BDVLFIOZDCCDSW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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